Gboxin

Descripción general

Descripción

Gboxin es una molécula pequeña novedosa que inhibe específicamente el crecimiento de células de glioblastoma primarias de ratón y humano. Es un inhibidor de la fosforilación oxidativa que se dirige a los complejos de fosforilación oxidativa mitocondriales, particularmente al complejo F0F1 ATP sintasa . This compound ha mostrado resultados prometedores en la inhibición del crecimiento del glioblastoma sin afectar las células normales, lo que lo convierte en un posible agente terapéutico para el tratamiento del glioblastoma .

Mecanismo De Acción

Gboxin ejerce sus efectos al inhibir la actividad del complejo F0F1 ATP sintasa en la vía de fosforilación oxidativa mitocondrial . El compuesto se basa en su carga positiva para asociarse con los complejos de fosforilación oxidativa mitocondriales, lo que depende del gradiente de protones de la membrana mitocondrial interna . Esta inhibición conduce a un compromiso rápido e irreversible del consumo de oxígeno en las células de glioblastoma, lo que finalmente induce la muerte celular . Las células resistentes a this compound requieren un poro de transición de permeabilidad mitocondrial funcional para regular el pH e impedir la acumulación de this compound en la matriz mitocondrial .

Análisis Bioquímico

Biochemical Properties

Gboxin is known to play a significant role in biochemical reactions, particularly in inhibiting the activity of the F0F1 ATPase complex V . This complex is a crucial component of the mitochondrial oxidative phosphorylation system, which is responsible for ATP synthesis .

Cellular Effects

This compound has been observed to have specific effects on various types of cells, particularly glioblastoma cells . It specifically inhibits the growth of these cells but does not affect the growth of mouse embryonic fibroblasts or neonatal astrocytes . This compound rapidly and irreversibly compromises oxygen consumption in glioblastoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its positive charge, which allows it to associate with mitochondrial oxidative phosphorylation complexes . This association is dependent on the proton gradient of the inner mitochondrial membrane . This compound inhibits the activity of the F0F1 ATP synthase, thereby disrupting oxidative phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a rapid and irreversible effect on glioblastoma cells . It quickly compromises oxygen consumption in these cells

Dosage Effects in Animal Models

It has been noted that this compound exhibits toxicity to established human cancer cell lines of diverse organ origin .

Metabolic Pathways

This compound is involved in the oxidative phosphorylation pathway, where it inhibits the F0F1 ATPase complex V . This complex is a key player in the synthesis of ATP, the main energy currency of cells .

Transport and Distribution

It is known that this compound relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes .

Subcellular Localization

This compound is known to accumulate inside the mitochondria of glioblastoma cells . This localization is crucial for its ability to inhibit the F0F1 ATPase complex V and disrupt oxidative phosphorylation .

Métodos De Preparación

La preparación de Gboxin implica varios pasos sintéticos. El proceso comienza con la reacción de o-fenilendiamina con N-propionaldehído para preparar 2-etil-1H-bencimidazol. Este intermedio se somete a N-alquilación con éster de ácido cloroacético-L-mentilo para generar éster de ácido 2-(2-etil-1H-bencimidazol) acético-L-mentilo. El siguiente paso implica la metilación utilizando yoduro de metilo para producir sal de benzimidazolio. Finalmente, los iones yoduro se intercambian con iones cloruro utilizando una resina de intercambio iónico para obtener el producto final, this compound . Este método es ventajoso debido a su ruta de proceso corta, condiciones suaves, operación simple, bajos requisitos de equipo, alta pureza y alto rendimiento, lo que lo hace adecuado para la producción industrial .

Análisis De Reacciones Químicas

Gboxin se somete a varias reacciones químicas, que incluyen oxidación, reducción y sustitución. La carga positiva del compuesto le permite asociarse con complejos de fosforilación oxidativa mitocondriales de una manera que depende del gradiente de protones de la membrana mitocondrial interna . Los reactivos comunes utilizados en estas reacciones incluyen o-fenilendiamina, N-propionaldehído, éster de ácido cloroacético-L-mentilo y yoduro de metilo . Los productos principales formados a partir de estas reacciones son intermediarios que conducen al producto final, this compound .

Aplicaciones Científicas De Investigación

Gboxin tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se está estudiando this compound por su potencial para tratar el glioblastoma, un tumor cerebral altamente agresivo. Inhibe específicamente el crecimiento de células de glioblastoma al dirigirse a los complejos de fosforilación oxidativa mitocondriales . En biología, this compound se utiliza para estudiar las necesidades metabólicas de las células cancerosas y su dependencia de la fosforilación oxidativa para su supervivencia . En química, this compound sirve como un compuesto modelo para estudiar la síntesis y reactividad de los derivados de benzimidazol . Además, las propiedades únicas de this compound lo convierten en una herramienta valiosa en el desarrollo de nuevos agentes terapéuticos para el tratamiento del cáncer .

Comparación Con Compuestos Similares

Gboxin es único en comparación con otros compuestos similares debido a su objetivo específico de las células de glioblastoma y su dependencia del gradiente de protones de la membrana mitocondrial interna para su actividad . Los compuestos similares incluyen otros inhibidores de la fosforilación oxidativa, como la oligomicina y la rotenona, que también se dirigen a los complejos mitocondriales pero pueden no tener la misma especificidad para las células de glioblastoma . La capacidad de this compound para inhibir selectivamente el crecimiento de células de glioblastoma sin afectar las células normales lo diferencia de estos otros compuestos .

Actividad Biológica

Gboxin is a novel small molecule recognized for its selective inhibitory effects on glioblastoma (GBM) cells, primarily through the disruption of mitochondrial oxidative phosphorylation (OxPhos). This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions as an oxidative phosphorylation inhibitor , specifically targeting the F0F1 ATP synthase complex in mitochondria. The compound's positive charge is crucial for its interaction with mitochondrial complexes, allowing it to disrupt the proton gradient essential for ATP synthesis. This inhibition leads to a rapid and irreversible decrease in oxygen consumption in GBM cells while sparing normal cells such as mouse embryonic fibroblasts and neonatal astrocytes .

Key Findings on Mechanism:

- IC50 Values : this compound exhibits an IC50 of approximately 150 nM against primary GBM cells, significantly lower than that of traditional chemotherapeutics like temozolomide (TMZ), which ranges from 14-250 μM .

- Cellular Impact : Following this compound treatment, GBM cells undergo cell cycle arrest and exhibit apoptosis within 24-72 hours, evidenced by changes in gene expression related to cell survival and stress response pathways .

Efficacy in Cancer Models

This compound has shown promising results in various preclinical models of cancer, particularly in glioblastoma:

- In Vivo Studies : Administration of this compound analogs has demonstrated efficacy in inhibiting GBM allografts and patient-derived xenografts. Notably, a stable analog of this compound showed significant tumor reduction with minimal side effects .

- Nanoparticle Formulations : Recent advancements include the development of hybrid nanoparticles (HM-NPs@G) that enhance this compound's delivery across the blood-brain barrier (BBB). These formulations improve pharmacokinetics and tumor accumulation, leading to increased therapeutic efficacy in GBM models .

Comparative Efficacy Table

| Compound | IC50 (nM) | Target Cells | Mechanism of Action |

|---|---|---|---|

| This compound | 150 | Primary GBM cells | Inhibits F0F1 ATP synthase |

| Temozolomide (TMZ) | 14-250 | Various cancer types | Alkylating agent; DNA damage |

| HM-NPs@G | N/A | U87MG and X01 GBM stem cells | Enhanced delivery and ROS-responsive release |

Case Studies

- Primary GBM Cell Lines : In studies involving primary human GBM cell lines, this compound treatment led to significant reductions in cell viability compared to untreated controls. The mechanism involved the induction of stress response genes and apoptosis markers .

- Nanoparticle Delivery Systems : The use of HM-NPs@G demonstrated improved cytotoxicity against GBM cells while reducing toxicity to normal cells. This dual targeting strategy not only enhances therapeutic outcomes but also mitigates potential side effects associated with systemic administration .

Future Directions

The unique properties of this compound highlight its potential as a targeted therapy for glioblastoma. Future research should focus on:

- Optimizing Delivery Systems : Continued exploration of nanoparticle formulations to enhance BBB penetration and reduce systemic toxicity.

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound and its derivatives in patients with GBM.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify potential biomarkers for patient selection and response prediction.

Propiedades

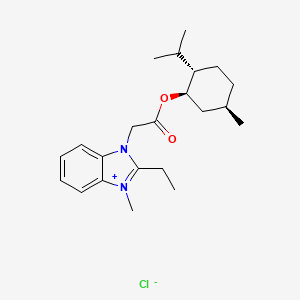

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWVTCCKVGOTBG-VYZBTARASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101315-36-8 | |

| Record name | 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.